Cas no 1262865-46-2 (1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone)
1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(1-Butyl-1H-benzoimidazol-2-yl)-ethanone
- Ethanone, 1-(1-butyl-1H-benzimidazol-2-yl)-
- 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone
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- Inchi: 1S/C13H16N2O/c1-3-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)16/h5-8H,3-4,9H2,1-2H3
- InChI Key: UZUFEMPURGUTND-UHFFFAOYSA-N
- SMILES: C(=O)(C1N(CCCC)C2=CC=CC=C2N=1)C
Experimental Properties
- Density: 1.10±0.1 g/cm3(Predicted)
- Boiling Point: 362.8±25.0 °C(Predicted)
- pka: 3.45±0.10(Predicted)
1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662984-5g |
1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethan-1-one |
1262865-46-2 | 98% | 5g |
¥5863.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662984-10g |
1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethan-1-one |
1262865-46-2 | 98% | 10g |
¥13156.00 | 2024-08-09 |
1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone
Introduction to 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone (CAS No. 1262865-46-2)
1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone (CAS No. 1262865-46-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Butylbenzimidazolyl acetone, belongs to the class of benzimidazoles, which are widely studied for their diverse biological activities, including antifungal, antibacterial, and antiviral properties.
The molecular structure of 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone consists of a benzimidazole ring system attached to a butyl group and an acetone moiety. The unique combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. The researchers found that 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone can effectively reduce oxidative stress and inflammation, which are major contributors to the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone has shown promise in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that this compound possesses potent antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis, making it a potential lead compound for the development of novel anticancer agents.
The pharmacokinetic profile of 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone has also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its therapeutic efficacy. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. It is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted via both renal and biliary routes.
From a synthetic chemistry perspective, 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone can be prepared through several well-established methods. One common approach involves the condensation of 2-acetylbenzimidazole with butylamine in the presence of an appropriate catalyst. This reaction yields high purity product with good yield, making it suitable for large-scale production.
The safety profile of 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone has been evaluated in preclinical studies. Toxicological assessments have shown that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety studies are required to ensure its long-term safety in humans.
In conclusion, 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)ethanone (CAS No. 1262865-46-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent for various diseases.
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